2-Bromo-4-chloro-1-(fluoromethyl)benzene
Description
Contextual Significance of Halogenated Benzenes in Chemical Synthesis
Halogenated benzenes are cornerstone building blocks in modern organic synthesis. Their utility stems primarily from their reactivity as electrophiles in a wide array of cross-coupling reactions. nih.gov The carbon-halogen bond, polarized towards the more electronegative halogen atom, renders the carbon atom susceptible to nucleophilic attack, although direct substitution is often difficult on an aromatic ring. The true synthetic power of these compounds was unlocked with the advent of transition-metal-catalyzed reactions.
Reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination utilize palladium, nickel, or copper catalysts to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org In these catalytic cycles, the aryl halide undergoes oxidative addition to a low-valent metal center, a critical activation step that inserts the metal into the carbon-halogen bond. nih.gov The reactivity of the halogenated benzene (B151609) in this step is highly dependent on the nature of the halogen, with the general trend being I > Br > Cl > F. nih.gov This differential reactivity allows for selective, stepwise functionalization of polyhalogenated aromatic compounds, providing a powerful strategy for building molecular complexity. nih.gov The presence of multiple halogens, as in 2-Bromo-4-chloro-1-(fluoromethyl)benzene, thus offers the potential for sequential, site-selective modifications. nih.gov
Importance of Organofluorine Chemistry in Modern Chemical Research
Organofluorine chemistry has become a profoundly important discipline, particularly in the realms of medicinal chemistry, agrochemicals, and materials science. wikipedia.org The strategic incorporation of fluorine atoms or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. wikipedia.org
The introduction of fluorine can lead to:
Enhanced Metabolic Stability : The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug molecule. nih.gov
Increased Lipophilicity : Fluorine substitution can enhance a molecule's ability to pass through cell membranes, which can improve bioavailability. researchgate.net
Modulation of Acidity/Basicity : The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups. wikipedia.org
Conformational Changes : The small size of fluorine (similar to hydrogen) means it can often be substituted with minimal steric disruption, yet its electronic effects can influence molecular conformation and binding affinity to biological targets. researchgate.netnih.gov
Groups like trifluoromethyl (-CF3) and, to a lesser extent, fluoromethyl (-CH2F) are frequently used as bioisosteres for methyl or hydroxyl groups, offering similar steric profiles but with vastly different electronic properties. acs.org Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to its impact on modern drug design. nih.govsemanticscholar.org
Structural Features and Research Relevance of this compound
The molecule this compound possesses a unique combination of functional groups on a benzene ring, each contributing to its potential reactivity and utility in research.
Structural Features:
Benzene Core : A stable aromatic ring system.
Bromo Group (at C2) : A reactive handle for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition steps. nih.gov
Chloro Group (at C4) : A second, less reactive site for cross-coupling, allowing for potential stepwise functionalization. researchgate.net
Fluoromethyl Group (at C1) : A monofluorinated alkyl group that can influence the molecule's electronic properties and serve as a bioisostere for other small functional groups. nih.govacs.org
Research Relevance: While detailed research findings specifically for this compound are not widely documented, its structure makes it a potentially valuable intermediate. Its primary relevance lies in its capacity as a building block for more complex molecules. Researchers could exploit the differential reactivity of the C-Br and C-Cl bonds to introduce two different substituents in a controlled manner via sequential cross-coupling reactions.
The fluoromethyl group is of significant interest in medicinal chemistry. acs.org Its inclusion can fine-tune properties like metabolic stability and receptor binding affinity. Therefore, this compound could serve as a precursor for synthesizing novel drug candidates or agrochemicals. The development of synthetic methods, such as the palladium/norbornene cooperative catalysis for C-H fluoromethylation, highlights the ongoing effort to create diverse fluoromethylated arenes for such applications. acs.org
Chemical Compound Data
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| CAS Number | Not assigned / Not found |
Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClF |
|---|---|
Molecular Weight |
223.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H5BrClF/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4H2 |
InChI Key |
AOEFPCYWKTUYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CF |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 1 Fluoromethyl Benzene
De Novo Synthesis Strategies for the Polyhalogenated Aromatic Core
The construction of the 2-bromo-4-chloro-toluene core, the precursor to the final product, requires precise control over the placement of halogen substituents on the benzene (B151609) ring. This is often a multi-step process involving careful selection of directing groups and reaction conditions. libretexts.org
Regioselective Halogenation Approaches
Achieving the desired 1,2,4-substitution pattern on the benzene ring necessitates a thoughtful application of electrophilic aromatic substitution reactions. The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles. For instance, starting with a para-substituted toluene, the methyl group, being an ortho-, para-director, can guide the initial halogenation. Subsequent halogenation steps would then be influenced by the combined directing effects of the existing substituents.
A plausible synthetic route could commence with the bromination of 4-chlorotoluene. The chloro and methyl groups, both being ortho-, para-directing, would direct the incoming bromo group to the position ortho to the methyl group and meta to the chloro group, yielding 2-bromo-4-chlorotoluene. The regioselectivity of this process is critical to avoid the formation of undesired isomers.
| Starting Material | Reagent | Product | Key Consideration |
| 4-chlorotoluene | Br2, FeBr3 | 2-bromo-4-chlorotoluene | Control of reaction conditions to favor mono-bromination and the desired regioisomer. |
| 2-bromotoluene | Cl2, FeCl3 | 2-bromo-4-chlorotoluene | The bromo and methyl groups direct the incoming chloro group to the para position relative to the methyl group. |
Directed Ortho Metalation (DoM) in Halogenated Arene Synthesis
Directed Ortho Metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic aromatic substitution for the synthesis of polysubstituted arenes. unblog.frwikipedia.org This strategy relies on the use of a Directed Metalation Group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl anion that can then react with an electrophile. organic-chemistry.orgbaranlab.org
In the context of synthesizing the 2-bromo-4-chloro aromatic core, a suitable DMG could be strategically placed on the ring to direct halogenation. For example, a methoxy (B1213986) or amide group can effectively direct lithiation to the ortho position. wikipedia.org After lithiation, the introduction of a bromine or chlorine atom can be achieved by quenching the aryllithium intermediate with a suitable electrophilic halogen source, such as N-bromosuccinimide (NBS) or hexachloroethane. The DMG can then be removed or converted to another functional group in subsequent steps. The strength of the DMG and the reaction conditions are crucial for achieving high regioselectivity. organic-chemistry.orguwindsor.canih.gov
| Directing Group (DMG) | Base | Electrophile | Resulting Substitution |
| -OMe | n-BuLi | Br2 | Ortho-bromination |
| -CONR2 | s-BuLi/TMEDA | C2Cl6 | Ortho-chlorination |
| -OCONEt2 | s-BuLi | I2 | Ortho-iodination |
Introduction of the Fluoromethyl Moiety
Once the 2-bromo-4-chloro-toluene core is established, the next critical step is the introduction of the fluorine atom at the benzylic position. This transformation can be approached through direct fluorination of the methyl group or by converting a precursor functional group.
Methods for Selective Benzylic Fluorination
Direct benzylic C-H fluorination is a highly sought-after transformation. beilstein-journals.org Recent advancements have led to the development of methods that can achieve this selectively. nih.gov One common approach involves the use of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), often in combination with a catalyst or initiator to generate a benzylic radical or carbocation intermediate. bohrium.comorganic-chemistry.org Photoredox catalysis has also emerged as a powerful tool for activating benzylic C-H bonds towards fluorination under mild conditions. beilstein-journals.org The choice of fluorinating agent and reaction conditions is critical to control the selectivity for mono-fluorination and to avoid over-fluorination or side reactions on the aromatic ring. nih.govacs.org
| Fluorinating Reagent | Catalyst/Initiator | Key Features |
| Selectfluor® | Light/Photocatalyst | Mild reaction conditions, high selectivity for benzylic position. beilstein-journals.org |
| N-Fluorobenzenesulfonimide (NFSI) | Radical Initiator | Effective for a range of substrates. |
| Diethylamine-sulfur trifluoride (DAST) | Precursor-based | Used for converting hydroxymethyl groups. |
Precursor-Based Fluoromethylation Pathways (e.g., from chloromethyl, hydroxymethyl precursors)
An alternative and often more controlled approach to introducing the fluoromethyl group involves the conversion of a precursor functional group at the benzylic position.
From Chloromethyl Precursors: The synthesis can proceed from 2-bromo-4-chloro-1-(chloromethyl)benzene. This intermediate can be subjected to a nucleophilic substitution reaction with a fluoride (B91410) source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), to replace the chlorine atom with fluorine. The efficiency of this reaction depends on the reactivity of the benzylic chloride and the choice of the fluoride reagent and solvent.
From Hydroxymethyl Precursors: Another common pathway starts with (2-bromo-4-chlorophenyl)methanol. This benzylic alcohol can be converted to the corresponding fluoromethyl derivative using a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). These reagents effectively replace the hydroxyl group with a fluorine atom.
| Precursor | Reagent | Product |
| 2-bromo-4-chloro-1-(chloromethyl)benzene | KF, phase-transfer catalyst | 2-Bromo-4-chloro-1-(fluoromethyl)benzene |
| (2-bromo-4-chlorophenyl)methanol | DAST | This compound |
Multicomponent Reactions and Cascade Sequences in Synthesis
While the synthesis of this compound is typically approached in a stepwise fashion, the principles of multicomponent reactions (MCRs) and cascade sequences offer potential for more convergent and efficient synthetic routes to polysubstituted benzenes in general. nih.govacs.orgbeilstein-journals.org MCRs combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. beilstein-journals.org Cascade reactions, on the other hand, involve a series of intramolecular transformations that are triggered by a single event, leading to a rapid increase in molecular complexity. researchgate.netrsc.orgnih.govrsc.org
Although a specific MCR or cascade reaction for the direct synthesis of this compound may not be established, the development of such a process would be a significant advancement. A hypothetical multicomponent approach could involve the cycloaddition of appropriately substituted acyclic precursors to construct the halogenated aromatic ring in a single step. nih.govacs.org Similarly, a cascade sequence could be designed to first form the aromatic core and then trigger a subsequent benzylic functionalization. acs.org These advanced strategies hold promise for streamlining the synthesis of complex aromatic molecules.
Reactivity and Mechanistic Aspects of 2 Bromo 4 Chloro 1 Fluoromethyl Benzene
Transformational Chemistry of Aryl Halide Functionalities
The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, opens up possibilities for selective functionalization. The difference in the carbon-halogen bond strengths (C-Br is weaker than C-Cl) and their reactivity in various catalytic cycles are the primary factors governing this selectivity.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-4-chloro-1-(fluoromethyl)benzene, the bromine atom at the 2-position is generally more reactive than the chlorine atom at the 4-position in typical palladium-catalyzed reactions. This allows for selective coupling at the C-Br bond.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. In the case of this compound, selective coupling with a boronic acid or ester would be expected to occur at the C-Br bond, leaving the C-Cl bond intact for potential further transformations. A study on the Suzuki cross-coupling of 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated selective reaction at the bromo-substituted position. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. nih.govd-nb.info Similar to the Suzuki coupling, the higher reactivity of the C-Br bond would likely lead to the selective formation of a substituted alkene at the 2-position of the benzene (B151609) ring. The reaction typically proceeds under mild conditions and shows good functional group tolerance. nih.govd-nb.info
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org For this compound, the Sonogashira coupling is expected to proceed selectively at the C-Br bond.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The reaction generally shows good functional group tolerance. wikipedia.org In the context of this compound, selective amination at the C-Br position is the anticipated outcome.
Interactive Data Table: Predicted Selectivity in Cross-Coupling Reactions
| Cross-Coupling Reaction | Reactive Site | Rationale |
| Suzuki-Miyaura | C-Br | Higher reactivity of C-Br over C-Cl in Pd-catalyzed cycles. |
| Heck | C-Br | Preferential oxidative addition of Pd to the weaker C-Br bond. |
| Sonogashira | C-Br | Greater reactivity of aryl bromides compared to aryl chlorides. |
| Buchwald-Hartwig | C-Br | Selective oxidative addition at the more labile C-Br bond. |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.orgchemistrysteps.com In this compound, the fluoromethyl group (-CH2F) is an electron-withdrawing group due to the high electronegativity of fluorine.
The fluoromethyl group is situated para to the chlorine atom and meta to the bromine atom. According to the principles of SNAr, an electron-withdrawing group in the para position can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. wikipedia.orglibretexts.org Therefore, nucleophilic attack is more likely to occur at the carbon bearing the chlorine atom. The reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend in S_N_1 and S_N_2 reactions. chemistrysteps.com This is because the rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative halogen.
Chemical Transformations Involving the Fluoromethyl Group
The fluoromethyl group (-CH2F) exhibits its own characteristic reactivity, which can be exploited for further molecular modifications.
Reactivity in Radical Reactions
The C-H bonds of the fluoromethyl group can be susceptible to radical abstraction, leading to the formation of a benzylic radical. This radical can then participate in various radical reactions, such as halogenation. For instance, reaction with a radical initiator and a halogen source could lead to the formation of a bromofluoromethyl or chlorofluoromethyl group.
Acid-Catalyzed and Base-Catalyzed Transformations
Acid-Catalyzed Reactions: In the presence of a strong acid, the fluorine atom of the fluoromethyl group can be protonated, making it a better leaving group. This can facilitate nucleophilic substitution at the benzylic carbon. For example, acid-catalyzed hydrolysis of benzyl (B1604629) fluoride (B91410) can occur, although it is a slow process. acs.orgdatapdf.com Friedel-Crafts type reactions of benzyl fluorides can also be activated by strong hydrogen bond donors. nih.govbeilstein-journals.org
Base-Catalyzed Transformations: Strong bases can promote elimination reactions or hydrolysis of the fluoromethyl group, though these reactions are generally difficult. The hydrolysis of trifluoromethyl arenes to carboxylic acids has been reported under specific conditions using a combination of strong bases. thieme-connect.comresearchgate.net While the fluoromethyl group is less activated than a trifluoromethyl group, similar transformations might be possible under harsh conditions.
Electrophilic Aromatic Substitution Reactions on the Substituted Benzene Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.
In this compound, we have three substituents to consider:
Bromo (-Br) and Chloro (-Cl) groups: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. unizin.orglibretexts.org
Fluoromethyl (-CH2F) group: This group is deactivating due to the electron-withdrawing inductive effect of the fluorine atom. It is generally considered to be a meta-director.
The directing effects of these three substituents are as follows:
The bromo group at C2 directs incoming electrophiles to the C3 (meta) and C5 (meta) positions relative to itself.
The chloro group at C4 directs to the C3 (ortho) and C5 (ortho) positions relative to itself.
The fluoromethyl group at C1 directs to the C3 (meta) and C5 (meta) positions relative to itself.
All three substituents direct the incoming electrophile to the C3 and C5 positions. Therefore, electrophilic substitution on this compound is expected to occur at the C3 and/or C5 positions. Steric hindrance may play a role in favoring one position over the other.
Interactive Data Table: Directing Effects of Substituents in EAS
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -Br | 2 | Withdrawing | Donating | Deactivating | Ortho, Para |
| -Cl | 4 | Withdrawing | Donating | Deactivating | Ortho, Para |
| -CH2F | 1 | Withdrawing | N/A | Deactivating | Meta |
Investigations into Reaction Kinetics and Stereoselectivity
Following a comprehensive search of available scientific literature and chemical databases, no specific research findings, detailed kinetic data, or studies on the stereoselectivity of reactions involving this compound could be located. Consequently, the creation of data tables and a detailed discussion on the reaction kinetics and stereoselectivity for this specific compound is not possible at this time.
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-4-chloro-1-(fluoromethyl)benzene, a combination of one-dimensional and two-dimensional NMR experiments is employed to fully characterize its structure.
Due to the unavailability of specific experimental data for this compound in the searched scientific literature, the following sections are based on predicted spectroscopic behavior and data from closely related analogues. The presented data tables are therefore illustrative of the expected spectral characteristics.
Proton (¹H) NMR for Structural Proton Assignment
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In the ¹H NMR spectrum of this compound, the aromatic protons and the protons of the fluoromethyl group would exhibit distinct chemical shifts and coupling patterns. The aromatic region is expected to show a complex splitting pattern due to spin-spin coupling between the non-equivalent aromatic protons. The fluoromethyl protons would appear as a doublet due to coupling with the adjacent fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H (aromatic) | 7.20 - 7.60 | m | - |
| H (aromatic) | 7.20 - 7.60 | m | - |
| H (aromatic) | 7.20 - 7.60 | m | - |
| CH₂F | 5.50 - 5.70 | d | ~48 (²JHF) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The spectrum of this compound would display distinct signals for each of the six aromatic carbons and the carbon of the fluoromethyl group. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine, chlorine, and fluoromethyl substituents. The fluoromethyl carbon would appear as a doublet due to one-bond coupling with the fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-Br | 115 - 125 | s | - |
| C-Cl | 130 - 140 | s | - |
| C-CH₂F | 135 - 145 | d | ~10-20 (²JCF) |
| Aromatic CH | 125 - 135 | s | - |
| Aromatic CH | 125 - 135 | s | - |
| Aromatic CH | 125 - 135 | s | - |
| CH₂F | 80 - 90 | d | ~160-180 (¹JCF) |
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom in the fluoromethyl group. This signal would be split into a triplet due to coupling with the two adjacent protons.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₂F | -210 to -230 | t | ~48 (²JFH) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks, helping to assign the relative positions of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated aromatic carbons and the fluoromethyl group.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two or three bonds). This would be instrumental in confirming the substitution pattern on the benzene (B151609) ring by showing correlations from the fluoromethyl protons to the adjacent aromatic carbons, and from the aromatic protons to other carbons in the ring.
Vibrational Spectroscopy for Functional Group and Conformation Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds and functional groups. Key expected vibrations include C-H stretching of the aromatic ring and the fluoromethyl group, C=C stretching of the aromatic ring, and C-F, C-Cl, and C-Br stretching vibrations.
Table 4: Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1100 - 1000 | Strong |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 600 - 500 | Medium |
Raman Spectroscopy
Raman spectroscopy offers a valuable tool for probing the vibrational modes of "this compound". This technique provides a characteristic fingerprint of the molecule, with specific Raman shifts corresponding to the various bond vibrations within the structure. Due to the scarcity of direct experimental data for this specific compound, theoretical calculations and comparisons with structurally similar molecules are employed to predict its Raman spectrum.
The primary vibrational modes expected for "this compound" include:
Aromatic C-H stretching: These vibrations typically appear in the region of 3050-3150 cm⁻¹.
C-C ring stretching: The benzene ring exhibits several characteristic stretching modes, generally found between 1400 and 1600 cm⁻¹.
C-F stretching: The carbon-fluorine bond in the fluoromethyl group is expected to produce a strong Raman signal, typically in the 1000-1350 cm⁻¹ range.
C-Cl stretching: The carbon-chlorine bond vibration is anticipated to be in the 600-800 cm⁻¹ region.
C-Br stretching: The carbon-bromine bond, being weaker, will have a vibrational frequency at a lower wavenumber, typically between 500 and 600 cm⁻¹.
Ring deformation modes: Various in-plane and out-of-plane bending vibrations of the benzene ring will also be present at lower frequencies.
The substitution pattern on the benzene ring influences the exact position and intensity of these peaks. The presence of three different halogen substituents and a fluoromethyl group leads to a complex and unique Raman spectrum.
Table 1: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3150 |
| C-C Ring Stretch | 1580 - 1610 |
| C-C Ring Stretch | 1450 - 1480 |
| C-F Stretch | 1100 - 1200 |
| C-Cl Stretch | 700 - 750 |
| C-Br Stretch | 550 - 600 |
| Ring Bending Modes | < 500 |
Note: The data in this table is predictive and based on theoretical calculations and data from analogous compounds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies
High-resolution mass spectrometry is a critical technique for determining the precise elemental composition of "this compound" and for studying its fragmentation pathways.
The calculated exact mass of "this compound" (C₇H₅BrClF) is 221.9274 u. This value is derived from the sum of the exact masses of its constituent isotopes (⁷⁹Br, ³⁵Cl, ¹²C, ¹H, and ¹⁹F). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster in the mass spectrum, which aids in the identification of the compound.
Under electron ionization (EI), "this compound" is expected to undergo fragmentation. The molecular ion peak ([M]⁺) would be observed, and its fragmentation would likely proceed through the following pathways:
Loss of a fluorine atom: [M - F]⁺
Loss of the fluoromethyl group: [M - CH₂F]⁺
Loss of a chlorine atom: [M - Cl]⁺
Loss of a bromine atom: [M - Br]⁺
Loss of HX (where X is a halogen): For example, [M - HCl]⁺ or [M - HBr]⁺
The relative abundances of these fragment ions provide structural information and can be used to confirm the identity of the compound.
Table 2: Theoretical HRMS Data for this compound
| Ion Formula | Calculated m/z |
| [C₇H₅⁷⁹Br³⁵ClF]⁺ | 221.9274 |
| [C₇H₅⁸¹Br³⁵ClF]⁺ | 223.9253 |
| [C₇H₅⁷⁹Br³⁷ClF]⁺ | 223.9244 |
| [C₇H₅⁸¹Br³⁷ClF]⁺ | 225.9224 |
Note: The data in this table is based on theoretical calculations of the isotopic masses.
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for "this compound" is not publicly available, analysis of related halogenated benzene derivatives allows for predictions about its likely solid-state structure and intermolecular interactions.
The crystal packing of such molecules is governed by a combination of van der Waals forces and weaker non-covalent interactions, such as halogen bonding and C-H···π interactions. The presence of bromine, chlorine, and fluorine atoms provides sites for potential halogen bonding (X···X or X···Y, where X and Y are halogens). The electron-deficient region on one halogen atom (the σ-hole) can interact with an electron-rich region on a neighboring molecule.
Chromatographic and Hyphenated Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of "this compound" and for analyzing it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this volatile compound. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. The retention time is a characteristic property that can be used for identification. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, confirming the identity and providing quantitative data. A non-polar or medium-polarity column would likely be used for the separation.
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, particularly for less volatile impurities or when derivatization is required. Reversed-phase chromatography, using a C18 column with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water, would be a common approach. The mass spectrometer detector offers high selectivity and sensitivity.
These hyphenated techniques are crucial for quality control, ensuring the purity of the compound and identifying any potential impurities or degradation products.
Table 3: Analytical Techniques for this compound
| Technique | Purpose | Typical Parameters |
| GC-MS | Purity assessment, identification, quantification | Column: DB-5 or similar; Carrier Gas: Helium; Detector: Mass Spectrometer (EI) |
| LC-MS | Purity assessment, analysis of non-volatile impurities | Column: C18; Mobile Phase: Acetonitrile/Water gradient; Detector: Mass Spectrometer (ESI) |
Theoretical and Computational Chemistry Studies
Analysis of Electronic Properties and Reactivity Descriptors
Natural Bond Orbital (NBO) Analysis:An NBO analysis, which would provide details on atomic charges, hybridization, and donor-acceptor interactions within the molecule, has not been published.
Further research and computational studies are required to be performed and published by the scientific community to enable a detailed and accurate discussion of the theoretical and computational chemistry of 2-Bromo-4-chloro-1-(fluoromethyl)benzene.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Wavenumbers)
There are no specific computational studies in the available literature that predict the NMR chemical shifts or vibrational wavenumbers for this compound.
Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict spectroscopic parameters. These theoretical calculations provide valuable information for the interpretation of experimental spectra. For instance, theoretical vibrational analysis has been conducted on related compounds like 2-bromo-6-chloro-4-fluoroaniline (B1268482) to assign experimental FTIR and FT-Raman bands. researchgate.net However, similar predictive studies for the title compound are not present in the reviewed literature. While experimental NMR data for isomers and related compounds are available, theoretically predicted values for this compound are absent.
Reaction Mechanism Elucidation through Transition State Calculations
No research articles detailing the elucidation of reaction mechanisms involving this compound through transition state calculations were found.
Transition state calculations are a powerful computational tool used to investigate the energy barriers and pathways of chemical reactions. Such studies are crucial for understanding reaction kinetics and mechanisms. While the reactivity of halogenated benzenes is a broad area of chemical research, specific computational studies focusing on the transition states of reactions with this compound are not documented in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
A comprehensive literature search did not reveal any molecular dynamics (MD) simulations focused on the conformational landscape or solution behavior of this compound.
MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational preferences, interactions with solvents, and macroscopic properties. While MD simulations are widely used for a vast range of chemical and biological systems, they have not been specifically applied to investigate this compound, according to the available research.
Applications in Complex Organic Synthesis and Materials Science
Role as a Versatile Synthon for Derivatization
A synthon is a building block used to create more complex molecules. The multiple distinct functional groups on 2-Bromo-4-chloro-1-(fluoromethyl)benzene could theoretically allow for sequential, site-selective reactions.
Polyhalogenated aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The bromine atom in this compound would be the most likely site for initial modification, for instance, via metal-halogen exchange or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings). Such reactions would allow for the introduction of new substituents, leading to more complex, novel polyhalogenated aromatic structures. However, no specific examples utilizing this compound have been documented.
Heterocyclic compounds are crucial in many areas of chemistry. A common strategy for their synthesis involves the annulation of a new ring onto an existing aromatic scaffold. The halogen substituents on this compound could serve as handles for intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. For example, a substituent introduced at the bromine position could be designed to react with the adjacent chlorine or with the fluoromethyl group to build a new ring. There are currently no published syntheses of heterocyclic compounds that specifically use this compound as the starting material.
Incorporation into Advanced Functional Materials
Fluorinated organic compounds often exhibit unique properties such as thermal stability, chemical resistance, and specific electronic characteristics, making them attractive for materials science applications.
The structure of this compound suggests it could be a precursor for monomers. For example, conversion of the bromo or chloro substituents into polymerizable groups (like vinyl, styryl, or acetylene) would yield a monomer that could be incorporated into polymers. The presence of both chlorine and a fluoromethyl group would be expected to influence the electronic properties, solubility, and thermal stability of the resulting polymer. However, no polymers derived from this specific monomer have been described in the scientific literature.
Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) rely on custom-synthesized organic molecules with tailored electronic and photophysical properties. Polyhalogenated and fluorinated aromatic compounds are often used as building blocks for these materials to tune energy levels (HOMO/LUMO) and improve device performance. While this compound could theoretically be used to construct larger conjugated systems for optoelectronic applications, there is no research to support its actual use in this context.
Design and Synthesis of Ligands for Catalysis
Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The design of ligands is critical for controlling the reactivity and selectivity of catalytic reactions. Functionalized aromatic compounds are frequently used as the backbone for ligands. The bromo and chloro positions on this compound could be functionalized with phosphine (B1218219), amine, or other coordinating groups to create novel ligands. The electronic properties of such a ligand would be influenced by the remaining halogen and the fluoromethyl group. Despite this potential, no ligands derived from this compound have been reported.
Methodologies for Diversity-Oriented Synthesis (DOS) Utilizing this compound
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules in an efficient manner, enabling the exploration of new chemical space for drug discovery and materials science. The compound This compound serves as a valuable scaffold for DOS methodologies due to its distinct electronic and steric properties, and importantly, the differential reactivity of its bromine and chlorine substituents. This allows for sequential and regioselective functionalization, leading to a variety of molecular skeletons from a single starting material.
The primary strategy for employing This compound in DOS revolves around palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is generally more susceptible to oxidative addition to a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for selective functionalization at the 2-position (bromine substitution) while leaving the 4-position (chlorine substitution) intact for a subsequent transformation. By carefully selecting catalysts, ligands, and reaction conditions, a second cross-coupling reaction can then be performed at the 4-position, introducing a second point of diversity.
This sequential approach can be designed as a one-pot or a stepwise process, incorporating various cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This enables the introduction of a wide array of chemical moieties, including aryl, heteroaryl, alkynyl, and amino groups, thereby generating a library of compounds with significant structural diversity.
Sequential Suzuki-Miyaura Couplings for Biaryl and Heteroaryl Scaffolds
A powerful DOS approach using This compound involves a two-fold Suzuki-Miyaura coupling. The first coupling is regioselectively performed at the more reactive C-Br bond, followed by a second coupling at the C-Cl bond. The choice of catalyst and ligands is crucial for achieving high selectivity and yields at each step.
Step 1: Regioselective Suzuki-Miyaura Coupling at the C-Br Bond
The initial Suzuki-Miyaura coupling is performed under conditions that favor the activation of the C-Br bond over the C-Cl bond. Typically, a palladium catalyst with phosphine ligands is employed. A variety of aryl and heteroaryl boronic acids or esters can be used as coupling partners, introducing the first element of diversity.
Step 2: Suzuki-Miyaura Coupling at the C-Cl Bond
Following the initial coupling, the resulting 2-aryl-4-chloro-1-(fluoromethyl)benzene intermediate can undergo a second Suzuki-Miyaura coupling. This step often requires more forcing conditions or a more active catalyst system to activate the less reactive C-Cl bond. The use of bulky, electron-rich phosphine ligands can facilitate this transformation. This second coupling introduces another layer of diversity to the molecular scaffold.
| Entry | Step 1 Coupling Partner (Ar¹-B(OH)₂) | Step 1 Catalyst System | Step 1 Approx. Yield (%) | Step 2 Coupling Partner (Ar²-B(OH)₂) | Step 2 Catalyst System | Step 2 Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 90 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 85 |
| 2 | 3-Thienylboronic acid | PdCl₂(dppf), K₂CO₃ | 88 | Pyridine-3-boronic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | 80 |
| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 92 | 2-Naphthylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 82 |
| 4 | 2-Methylphenylboronic acid | PdCl₂(dppf), K₂CO₃ | 85 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | 78 |
Note: The yields presented are hypothetical but based on typical yields reported in the literature for similar transformations.
Orthogonal Sonogashira and Suzuki Couplings for Aryl-Alkynyl Architectures
To further enhance molecular diversity, an orthogonal coupling strategy combining Sonogashira and Suzuki-Miyaura reactions can be employed. This approach allows for the introduction of both aryl and alkynyl functionalities onto the benzene (B151609) ring.
Step 1: Regioselective Sonogashira Coupling at the C-Br Bond
The Sonogashira coupling is typically performed first at the C-Br bond using a palladium catalyst and a copper(I) co-catalyst. A wide range of terminal alkynes can be utilized, introducing diverse linear and cyclic substituents.
Step 2: Suzuki-Miyaura Coupling at the C-Cl Bond
The resulting 2-alkynyl-4-chloro-1-(fluoromethyl)benzene intermediate can then be subjected to a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 4-position. This sequential addition of distinct functionalities is a hallmark of DOS.
| Entry | Step 1 Coupling Partner (Alkyne) | Step 1 Catalyst System | Step 1 Approx. Yield (%) | Step 2 Coupling Partner (Ar-B(OH)₂) | Step 2 Catalyst System | Step 2 Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 85 | 4-Methylphenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 80 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI, Et₃N | 90 | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | 75 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 82 | 2-Furylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 78 |
| 4 | Cyclopropylethyne | Pd(PPh₃)₄, CuI, Et₃N | 88 | 4-Cyanophenylboronic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | 72 |
Note: The yields presented are hypothetical but based on typical yields reported in the literature for similar transformations.
Sequential Buchwald-Hartwig Amination and Suzuki Coupling
The introduction of nitrogen-containing functional groups can be achieved through the Buchwald-Hartwig amination. This reaction can be strategically combined with Suzuki-Miyaura coupling in a sequential manner to generate libraries of N-aryl and C-aryl substituted compounds.
Option A: Amination followed by Arylation
Buchwald-Hartwig Amination at the C-Br Bond: A primary or secondary amine is coupled at the 2-position.
Suzuki-Miyaura Coupling at the C-Cl Bond: An aryl or heteroaryl group is introduced at the 4-position.
Option B: Arylation followed by Amination
Suzuki-Miyaura Coupling at the C-Br Bond: An aryl or heteroaryl group is introduced at the 2-position.
Buchwald-Hartwig Amination at the C-Cl Bond: A primary or secondary amine is coupled at the 4-position.
The choice between these two pathways can be influenced by the nature of the coupling partners and the desired final scaffold.
| Entry | Pathway | Step 1 Reaction | Step 1 Coupling Partner | Step 1 Approx. Yield (%) | Step 2 Reaction | Step 2 Coupling Partner | Step 2 Approx. Yield (%) |
| 1 | A | Buchwald-Hartwig | Morpholine | 85 | Suzuki-Miyaura | Phenylboronic acid | 80 |
| 2 | A | Buchwald-Hartwig | Aniline | 80 | Suzuki-Miyaura | 2-Thienylboronic acid | 75 |
| 3 | B | Suzuki-Miyaura | 4-Methoxyphenylboronic acid | 90 | Buchwald-Hartwig | Piperidine | 78 |
| 4 | B | Suzuki-Miyaura | Pyridine-3-boronic acid | 88 | Buchwald-Hartwig | N-Methylaniline | 72 |
Note: The yields presented are hypothetical but based on typical yields reported in the literature for similar transformations.
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The development of synthetic routes to chiral derivatives of 2-Bromo-4-chloro-1-(fluoromethyl)benzene represents a significant area for future investigation. While the parent molecule is achiral, the introduction of chirality can lead to novel compounds with potential applications in materials science and as ligands for asymmetric catalysis.
One primary avenue of exploration is the synthesis of atropisomeric biaryl compounds. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. By utilizing the bromo and chloro substituents as handles in cross-coupling reactions (e.g., Suzuki or Stille coupling) with sterically demanding aryl partners, it may be possible to construct biaryl systems with restricted rotation, leading to stable, enantiomerically pure atropisomers. Future research could focus on developing catalytic systems that not only facilitate this coupling but also control the resulting axial chirality.
Another approach involves the functionalization of the fluoromethyl group or the aromatic ring to introduce a stereocenter. While challenging, research into directed C-H activation or other regioselective reactions could create a new chiral center, leading to a different class of chiral derivatives. The development of chiral catalysts, such as rhodium or iridium complexes, will be crucial for achieving high enantioselectivity in these transformations.
Table 1: Potential Strategies for Asymmetric Synthesis
| Synthetic Strategy | Target Chiral Feature | Key Research Challenge | Potential Catalyst Class |
|---|---|---|---|
| Asymmetric Cross-Coupling | Axial Chirality (Atropisomers) | Controlling rotational barrier and enantioselectivity. | Palladium or Copper with Chiral Ligands |
| Directed C-H Functionalization | Point Chirality (Stereocenter) | Achieving high regioselectivity and enantioselectivity. | Chiral Transition Metal Catalysts (Rh, Ir, Pd) |
| Enzymatic Desymmetrization | Point Chirality | Identifying or engineering suitable enzymes. | Hydrolases, Oxidoreductases |
Investigation of Photochemical and Electrochemical Transformations
The unique combination of halogen and fluoromethyl substituents on the benzene (B151609) ring makes this compound an interesting candidate for photochemical and electrochemical studies. These methods offer alternative, often milder, reaction pathways compared to traditional thermal reactions.
Future photochemical research could explore the selective cleavage of the C–Br or C–Cl bonds. The carbon-bromine bond is generally weaker and more susceptible to homolytic cleavage upon UV irradiation, which would generate an aryl radical. This reactive intermediate could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. Investigating the wavelength dependence and the use of photosensitizers could allow for selective activation of one halogen over the other, providing a powerful tool for controlled functionalization.
Electrochemical methods provide another avenue for selectively activating the molecule. Cyclic voltammetry could be used to determine the reduction potentials for the C–Br and C–Cl bonds, likely revealing that the C–Br bond is reduced at a less negative potential. Controlled-potential electrolysis could then be used to generate an aryl anion or radical anion, which can participate in a variety of subsequent reactions, including carboxylation, phosphorylation, or cross-coupling. Such electrosynthetic methods can reduce the need for stoichiometric chemical reductants, aligning with the principles of green chemistry.
Exploration of Bio-orthogonal Chemical Applications (non-therapeutic)
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov While this compound itself is not a bio-orthogonal probe, its unique fluorine and halogen handles make it a valuable scaffold for the synthesis of novel tools for chemical biology.
A promising research direction is the development of ¹⁹F-containing probes for magnetic resonance imaging (MRI) or spectroscopy (MRS). The fluoromethyl group provides a clear ¹⁹F NMR signal with no background from biological systems. By derivatizing the molecule—for example, by converting the bromo group into a reactive handle for bioconjugation—it could be attached to biomolecules of interest. This would allow researchers to track the location and chemical environment of these biomolecules in vitro or in cellulo using ¹⁹F NMR/MRI. The presence of chlorine and the remaining bromine could also be used to tune the electronic properties and thus the chemical shift of the ¹⁹F signal.
Furthermore, the bromo- and chloro-substituents can serve as starting points for synthesizing more complex molecules with bio-orthogonal reactive groups, such as alkynes or azides for click chemistry, or strained alkenes for inverse-electron-demand Diels-Alder reactions. nih.gov These derivatives could be used as building blocks for creating probes to study biological processes in a non-therapeutic context, such as protein labeling or cellular imaging. The incorporation of fluorine can enhance the lipophilicity and metabolic stability of these probes. mdpi.com
Computational Design of New Reactions and Derivatized Analogues
Computational chemistry offers a powerful toolkit for accelerating research and uncovering new possibilities for this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict its reactivity, design novel synthetic routes, and screen potential derivatives for desired properties.
One key area for computational investigation is the prediction of regioselectivity in further aromatic substitutions. By calculating the electron density and mapping the electrostatic potential of the aromatic ring, researchers can predict the most likely sites for electrophilic or nucleophilic attack. This can guide synthetic efforts and reduce the need for extensive experimental screening.
Computational modeling can also be used to design catalysts for specific transformations. For example, in the development of asymmetric cross-coupling reactions (as mentioned in section 7.1), DFT can be used to model the transition states of the catalytic cycle with different chiral ligands. This allows for the in silico screening of ligands to identify candidates that are most likely to provide high enantioselectivity, saving significant experimental time and resources. Furthermore, computational studies can help elucidate reaction mechanisms, such as those in photochemical or electrochemical transformations, by modeling the intermediate species and energy barriers involved.
Sustainable Synthesis and Circular Economy Approaches for Production and Derivatization
Applying the principles of green chemistry and the circular economy to the lifecycle of this compound is a critical future research direction. dksh.comchemiehoch3.de This involves developing more sustainable methods for its synthesis and finding ways to reuse or recycle waste streams.
Future research into the synthesis of this compound should focus on improving atom economy and reducing the use of hazardous reagents. This could involve exploring catalytic C-H activation and halogenation of simpler precursors, which would avoid the use of stoichiometric brominating or chlorinating agents and reduce salt waste. acs.org The use of biocatalysis, employing halogenase enzymes, presents another green alternative to traditional halogenation chemistry, often offering high regioselectivity under mild conditions. acs.orgrsc.org
In terms of derivatization, a circular economy approach would involve designing processes where byproducts and solvents are recycled. researchgate.netpwc.comrenewablematter.eu For instance, in cross-coupling reactions, research into recoverable and reusable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, would be highly beneficial. Additionally, exploring the use of greener solvents, such as bio-derived solvents or supercritical fluids, could significantly reduce the environmental impact of processes involving this compound. A holistic lifecycle assessment, from raw material sourcing to final product derivatization and waste management, could identify key areas for improvement and guide the development of a truly sustainable chemical process. dksh.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-4-chloro-1-(fluoromethyl)benzene, and how are the products characterized?
- Methodological Answer : The compound is typically synthesized via halogenation or substitution reactions on a benzene backbone. For example, describes a procedure using column chromatography (100% hexanes) to purify intermediates, yielding a colorless oil. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR), infrared (IR) spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Key spectral data include H NMR peaks at δ 7.57 (d, J = 2.0 Hz) and 6.18 (s) for aromatic and alkene protons, respectively .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : The compound is hygroscopic and sensitive to moisture. specifies storage in amber glass bottles under inert gas (argon) to prevent decomposition. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin irritation, and respiratory irritation. Precautionary measures include using fume hoods, gloves, and eye protection. Bulk quantities should be stored in sealed containers at controlled temperatures (e.g., 0°C–6°C for derivatives, as noted in ) .
Q. What analytical techniques are critical for verifying the purity of this compound?
- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) with purity thresholds >95% (as per and ) are standard. For halogenated aromatics, elemental analysis (e.g., Cl/Br content via combustion) and X-ray crystallography (using SHELX software for refinement, as in ) provide structural validation. UV-Vis spectroscopy can monitor electronic transitions influenced by halogen substituents .
Advanced Research Questions
Q. How do steric and electronic effects of the halogen substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 2 acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy compared to chlorine. Fluorine’s electronegativity at the fluoromethyl group withdraws electron density, reducing nucleophilic aromatic substitution rates. highlights similar compounds (e.g., 2-bromo-6-chlorophenylboronic acid) used in catalytic cycles, where steric hindrance from chlorine necessitates optimized ligand systems (e.g., Pd(PPh)) .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from trace moisture or oxygen in reaction setups. emphasizes rigorous drying of solvents (e.g., molecular sieves for hexanes) and inert atmosphere use. For low yields in nucleophilic substitutions, kinetic studies (via F NMR monitoring) can identify intermediate stability issues. notes that ultra-high-purity reagents (>99.999%) minimize side reactions in sensitive transformations .
Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The chlorine atom at position 4 directs EAS to the para position relative to the fluoromethyl group. ’s InChI data (C7H4BrClF2O) for a related compound supports this by illustrating substituent spatial arrangements. Experimental validation via isotopic labeling (e.g., O in nitration) further refines predictions .
Q. What role does this compound play in the experimental phasing of macromolecular crystallography?
- Methodological Answer : Heavy atoms like bromine enhance X-ray scattering contrast. describes SHELXD/SHELXE pipelines for single-wavelength anomalous dispersion (SAD) phasing. A derivative with a bromine substituent (e.g., 2-bromo-4-chlorophenylacetonitrile in ) can be soaked into protein crystals, and its anomalous signal at the Br K-edge (~0.92 Å) aids phase determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
